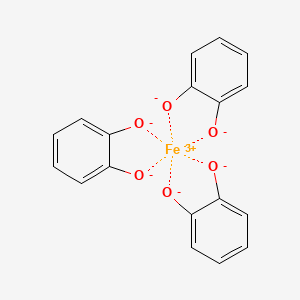
Ferric tris(catecholate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferric tris(catecholate) is a coordination complex formed by the interaction of ferric ions (Fe³⁺) with catechol ligands. This compound is a type of siderophore, which are molecules that bind and transport iron in microorganisms. Ferric tris(catecholate) plays a crucial role in iron acquisition, especially under iron-limited conditions, making it essential for various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ferric tris(catecholate) can be synthesized by reacting ferric chloride (FeCl₃) with catechol in an aqueous solution. The reaction typically occurs under mild conditions, with the catechol acting as a chelating agent to form the complex. The general reaction is as follows: [ \text{FeCl}_3 + 3 \text{C}_6\text{H}_4(\text{OH})_2 \rightarrow \text{Fe(C}_6\text{H}_4(\text{OH})_2)_3 ]
Industrial Production Methods: Industrial production of ferric tris(catecholate) involves large-scale synthesis using similar reaction conditions. The process may include additional steps for purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Ferric tris(catecholate) undergoes various chemical reactions, including:
Oxidation: The catechol ligands can be oxidized to quinones.
Reduction: The ferric ion (Fe³⁺) can be reduced to ferrous ion (Fe²⁺).
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) can be used.
Reduction: Reducing agents like sodium dithionite (Na₂S₂O₄) are commonly employed.
Substitution: Ligand exchange reactions can be facilitated by using competing ligands under controlled pH conditions.
Major Products:
Oxidation: Formation of ferric quinone complexes.
Reduction: Formation of ferrous catecholate complexes.
Substitution: Formation of new ferric complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Ferric tris(catecholate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and metal-ligand interactions.
Biology: Plays a role in microbial iron acquisition, aiding in the study of microbial metabolism and pathogenicity.
Medicine: Investigated for its potential in drug delivery systems, particularly in targeting iron-dependent pathogens.
Industry: Utilized in bioremediation processes to remove heavy metals from contaminated environments.
Wirkmechanismus
Ferric tris(catecholate) exerts its effects through the chelation of ferric ions. The catechol ligands form strong coordination bonds with the ferric ion, stabilizing it in a soluble form. This complex can then be transported across cell membranes via specific transport proteins, facilitating iron uptake in microorganisms. The molecular targets include iron transporters and receptors on the cell surface.
Vergleich Mit ähnlichen Verbindungen
Ferric tris(catecholate) can be compared with other ferric catecholate complexes, such as:
Ferric bis(catecholate): Contains two catechol ligands instead of three.
Ferric mono(catecholate): Contains only one catechol ligand.
Ferric enterobactin: A tricatecholate siderophore with a cyclic structure.
Uniqueness: Ferric tris(catecholate) is unique due to its high stability and strong binding affinity for ferric ions. This makes it particularly effective in iron acquisition under iron-limited conditions, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C18H12FeO6-3 |
|---|---|
Molekulargewicht |
380.1 g/mol |
IUPAC-Name |
benzene-1,2-diolate;iron(3+) |
InChI |
InChI=1S/3C6H6O2.Fe/c3*7-5-3-1-2-4-6(5)8;/h3*1-4,7-8H;/q;;;+3/p-6 |
InChI-Schlüssel |
XGELGVCTNWYVLY-UHFFFAOYSA-H |
Kanonische SMILES |
C1=CC=C(C(=C1)[O-])[O-].C1=CC=C(C(=C1)[O-])[O-].C1=CC=C(C(=C1)[O-])[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



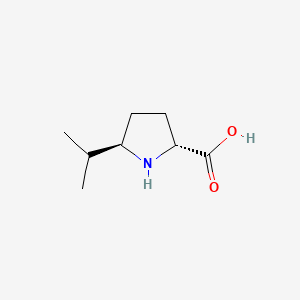
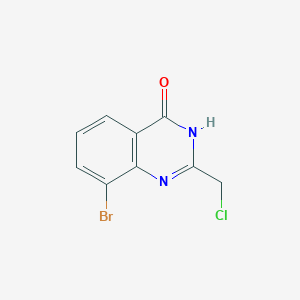
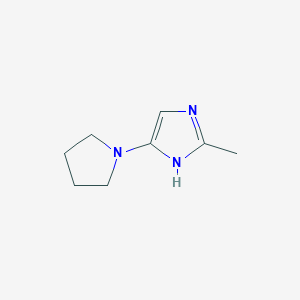

![4-Iodobenzo[d]oxazole-2-thiol](/img/structure/B12870486.png)

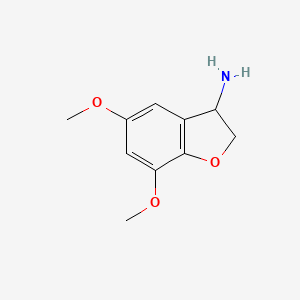
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
![3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870513.png)
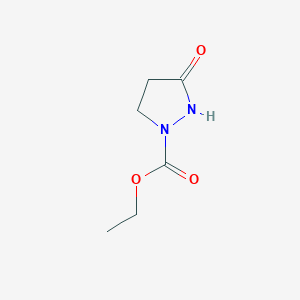

![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)
